

# [11C]GSK931145 for schizophrenia research

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide on [11C]GSK931145 for Schizophrenia Research

#### Introduction

[11C]GSK931145 is a novel positron emission tomography (PET) radioligand developed for in vivo imaging of the glycine transporter type 1 (GlyT-1).[1][2][3][4][5] The rationale for its use in schizophrenia research is rooted in the glutamate hypothesis of the disorder, which posits that hypofunction of the N-methyl-D-aspartate (NMDA) receptor contributes to the pathophysiology of schizophrenia.[6][7][8][9] Glycine is an obligatory co-agonist at the NMDA receptor, and its synaptic concentrations are regulated by GlyT-1.[6][7][8] It is hypothesized that inhibiting GlyT-1 will increase synaptic glycine levels, thereby enhancing NMDA receptor function and potentially ameliorating symptoms of schizophrenia, particularly cognitive and negative symptoms.[6][7][10][11][12] [11C]GSK931145 serves as a crucial tool in the development of GlyT-1 inhibitors by enabling the quantification of GlyT-1 occupancy in the brain, which is essential for dose selection and establishing a relationship between target engagement and clinical efficacy.[1][2][3][4]

## **Quantitative Data**

The following tables summarize the key quantitative data for [11C]**GSK931145** from various preclinical and clinical studies.

# Table 1: In Vitro Binding Affinity and Physicochemical Properties



Parameter	Value	Species/Tissue	Reference
pIC50 for GlyT-1	8.4	-	[6]
pIC50 for GlyT-2	4.6	-	[6]
pKi	8.97	Rat Cortex	[6]
Partition Coefficient (logD)	2.53	-	[6]
Brain–Blood AUC Ratio	1.9	-	[6]

**Table 2: Radiosynthesis and Quality Control of** 

[11C]GSK931145

Parameter	Value	Reference
Radiochemical Purity	>99%	[6][12]
Specific Activity	>39 GBq/µmol	[6][12]
Precursor	Desmethyl-GSK931145	
Labeling Agent	[11C]Methyl lodide or [11C]Methyl Triflate	[5]

# Table 3: Preclinical PET Studies with [11C]GSK931145



Parameter	Pig	Baboon	Reference
Brain Penetration	Good	Good	[4][5]
Distribution	Heterogeneous, consistent with GlyT-1 localization	Heterogeneous (highest in midbrain, thalamus, cerebellum)	[2][4][5]
Specific Binding	Demonstrated by blocking with GSK565710	Demonstrated by homologous competition	[4][5][6]
Intact Radioligand in Plasma (at 60 min p.i.)	-	~30%	[6]
Binding Potential (BPND)	-	1.5 - 3 (midbrain, thalamus, cerebellum)	[1][2]
Plasma Free Fraction (fP)	-	0.8%	[1][2]
Delivery (K1) (mL cm- 3 min-1)	-	0.126	[1][2]

Table 4: Human PET Studies with [11C]GSK931145



Parameter	Value	Reference
Injected Dose (Whole-body)	304.22 ± 112.87 MBq	[6][12]
Specific Activity (Whole-body)	21.57 ± 7.51 GBq/µmol	[6][12]
Injected Dose (Brain)	429 ± 158 MBq	[6]
Brain Uptake	Rapid, highest in cerebellum, brain stem, and thalamus (~1.7% ID/L at 40 min p.i.)	[6]
Intact Radioligand in Plasma (at 60 min p.i.)	60 ± 8%	[6]
Test-Retest Variability (VT)	29-38% (2-tissue compartmental model)	[1][2]
Test-Retest Variability (BPND)	16-23% (pseudo reference tissue model)	[1][2]
Plasma Free Fraction (fP)	8%	[1][2]
Delivery (K1) (mL cm-3 min-1)	0.025	[1][2]
GSK1018921 EC50	45.7 ng/mL	[1][2]
Mean Effective Dose (Male)	4.02 μSv/MBq	[13]
Mean Effective Dose (Female)	4.95 μSv/MBq	[13]

# Experimental Protocols Radiosynthesis of [11C]GSK931145

The radiosynthesis of [11C]**GSK931145** is typically performed via N-methylation of the corresponding desmethyl precursor using a carbon-11 labeled methylating agent.[5]

- Production of [11C]CO2: Carbon-11 is produced as [11C]CO2 in a cyclotron.
- Synthesis of Methylating Agent: The [11C]CO2 is converted to [11C]methyl iodide
   ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf) through gas-phase or wet chemistry
   methods.[5]



- Radiolabeling Reaction: The desmethyl precursor of GSK931145 is dissolved in a suitable solvent (e.g., dimethylformamide) and reacted with the [11C]methylating agent in an automated synthesis module.
- Purification: The crude reaction mixture is purified using high-performance liquid chromatography (HPLC) to isolate [11C]GSK931145.[6][12]
- Formulation: The purified [11C]**GSK931145** is formulated in a physiologically compatible solution (e.g., normal saline), passed through a sterile filter, and subjected to quality control tests for radiochemical purity, specific activity, and sterility before administration.[6][12]

### **Animal PET Imaging Protocol (Baboon)**

- Animal Preparation: Baboons are anesthetized for the duration of the PET scan.[6]
- Radiotracer Administration: A bolus of [11C]GSK931145 (e.g., 81 ± 14 MBq) is administered intravenously.[6]
- PET Data Acquisition: Dynamic PET scans are acquired for a period of up to 120 minutes post-injection.[6]
- Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in plasma and to determine the fraction of unchanged parent compound.[6]
- Blocking Studies: To determine specific binding, a blocking dose of a GlyT-1 inhibitor (e.g., unlabeled **GSK931145** or GSK1018921) is administered prior to the radiotracer injection in separate scans.[6]
- Data Analysis: Time-activity curves are generated for various brain regions. Kinetic modeling (e.g., two-tissue compartmental model) is applied to the data to estimate parameters such as the total volume of distribution (VT) and binding potential (BPND).[1][2]

### **Human PET Imaging Protocol**

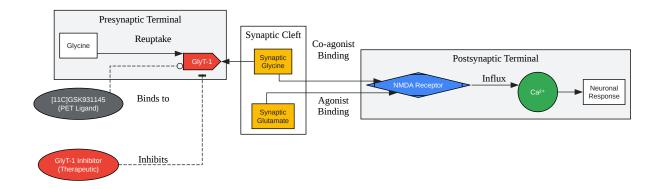
 Participant Recruitment: Healthy volunteers or patients with schizophrenia are recruited for the study.



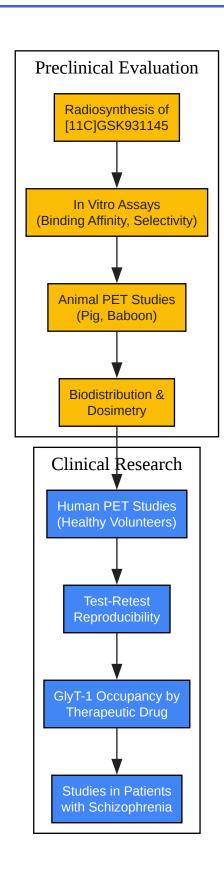
- Radiotracer Administration: Participants receive an intravenous bolus injection of [11C]GSK931145 (e.g., 300-430 MBq).[6][12]
- PET Data Acquisition: Dynamic PET scans of the brain are acquired for approximately 120 minutes.
- Arterial Blood Sampling: Arterial blood is sampled throughout the scan to provide an input function for kinetic modeling.
- Occupancy Studies: For drug development purposes, PET scans are performed at baseline and after administration of a GlyT-1 inhibitor to determine the relationship between drug dose/plasma concentration and GlyT-1 occupancy.
- Data Analysis: Brain images are co-registered with anatomical MRI scans. Time-activity curves are derived for regions of interest. Kinetic modeling is used to quantify
  [11C]GSK931145 binding. Test-retest reproducibility is assessed to validate the imaging protocol.[1][2]

# Visualizations Signaling Pathway









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- To cite this document: BenchChem. [[11C]GSK931145 for schizophrenia research]. BenchChem, [2025]. [Online PDF]. Available at:



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